

(S)-1-(2-chlorophenyl)ethanol molecular weight and formula

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Compound of Interest

Compound Name: (S)-1-(2-chlorophenyl)ethanol

Cat. No.: B139417

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Technical Dossier: (S)-1-(2-chlorophenyl)ethanol

For: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental physicochemical properties of **(S)-1-(2-chlorophenyl)ethanol**, a chiral compound of interest in organic synthesis and pharmaceutical development.

Physicochemical Data

The molecular formula and weight are critical identifiers for any chemical compound, forming the basis for stoichiometric calculations, analytical characterization, and registration in chemical databases.

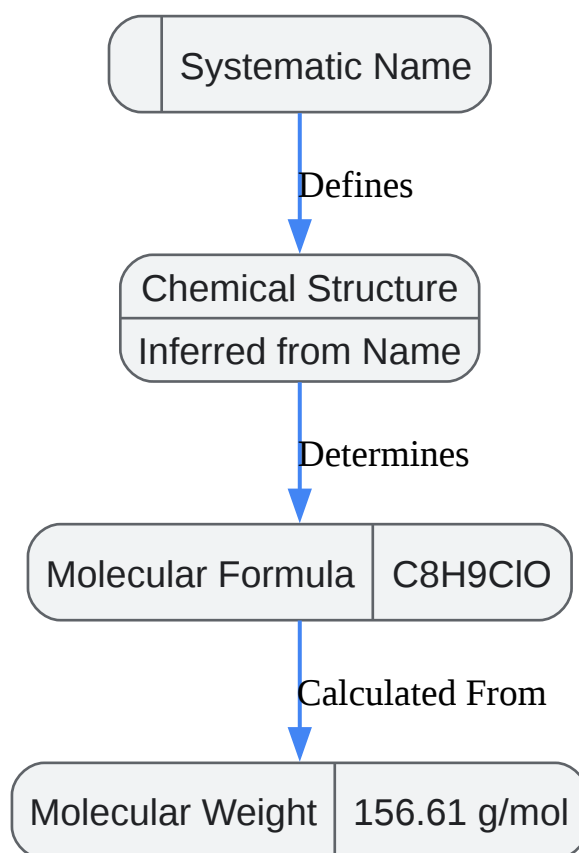
Property	Value	Source
Molecular Formula	C ₈ H ₉ ClO	[1][2][3][4][5]
Molecular Weight	156.61 g/mol	[1][3][5]
Monoisotopic Mass	156.0341926 Da	[3][4]

(S)-1-(2-chlorophenyl)ethanol is a chiral secondary alcohol. The "(S)" designation refers to the specific stereochemical configuration at the carbinol carbon. It is important to note that while stereoisomers ((S) and (R) enantiomers) have identical molecular formulas and weights,

their biological and chemical activities can differ significantly. This compound is also described as a colorless to light yellow, clear liquid and is slightly soluble in water.[2][6] It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]

Logical Relationship of Chemical Identifiers

The relationship between the compound's name, structure, and fundamental properties can be visualized as a hierarchical flow of information. The systematic name defines the precise arrangement of atoms, from which the molecular formula and subsequently the molecular weight are derived.



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Caption: Logical workflow from compound name to molecular weight.

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